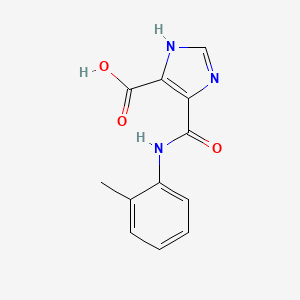

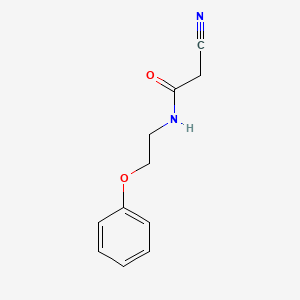

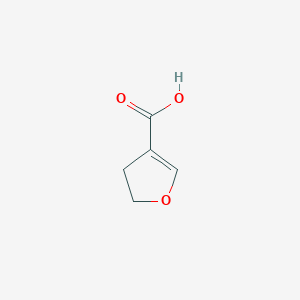

![molecular formula C5H4N4 B1296867 1,2,4-Triazolo[4,3-b]pyridazine CAS No. 274-83-9](/img/structure/B1296867.png)

1,2,4-Triazolo[4,3-b]pyridazine

Vue d'ensemble

Description

1,2,4-Triazolo[4,3-b]pyridazine is a chemical compound with the molecular formula C5H4N4 . It has an average mass of 120.112 Da and a mono-isotopic mass of 120.043594 Da . It is used in the synthesis of various derivatives and has been studied for its potential applications in different fields .

Synthesis Analysis

The preparation of some derivatives of the [1,2,4]triazolo[4,3-b]pyridazine system from ethyl N-benzoyl-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycinate has been reported . A general approach to ethyl N-benzoyl-α-hetero-aryl-glycinates based on the annulation of the 1,2,4-triazole ring on the suitably substituted azine or fused azine derivative has been elaborated .Molecular Structure Analysis

The molecular structure of 1,2,4-Triazolo[4,3-b]pyridazine has been studied in various contexts. For instance, the crystal structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors has been reported .Chemical Reactions Analysis

The reactions of 1,2,4-Triazolo[4,3-b]pyridazine have been studied in the context of synthesizing novel derivatives. For example, the reaction of 1 with hot 1 M sodium hydroxide solution took place on the ethoxycarbonyl group and at the position 6 of the triazolopyridazine system to give 3, which underwent decarboxylation in hot ethanol affording benzamide 4 .Physical And Chemical Properties Analysis

1,2,4-Triazolo[4,3-b]pyridazine has a density of 1.5±0.1 g/cm3, a molar refractivity of 33.6±0.5 cm3, and a molar volume of 80.7±7.0 cm3 . It has 4 H bond acceptors, 0 H bond donors, and 0 freely rotating bonds .Applications De Recherche Scientifique

Medicinal Chemistry

1,2,4-Triazolo[4,3-b]pyridazine and its derivatives have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents . The structure–activity relationship of these compounds is of profound importance in drug design, discovery, and development .

Optical Imaging

1,2,4-Triazolo[4,3-b]pyridazine scaffolds have been used as versatile fluorescent probes in optical imaging. Specifically, a phenyl ester derivative was used to dye HeLa cells in epifluorescence microscopy .

c-Met Inhibition

1,2,4-Triazolo[4,3-b]pyridazine structures have been reported to have potent mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition . This is particularly important in the field of cancer research, as c-Met plays a crucial role in cancer cell survival, proliferation, and migration .

GABA A Modulating Activity

Compounds containing 1,2,4-Triazolo[4,3-b]pyridazine nuclei have shown GABA A allosteric modulating activity . This could have potential applications in the treatment of various neurological and psychiatric disorders .

Use in Solar Cells

1,2,4-Triazolo[4,3-b]pyridazine has been incorporated into polymers for use in solar cells . This suggests potential applications in the field of renewable energy .

BACE-1 Inhibition

1,2,4-Triazolo[4,3-b]pyridazine structures have demonstrated BACE-1 (β-secretase 1) inhibition . BACE-1 is a key enzyme in the production of amyloid β-peptide, which is involved in the pathogenesis of Alzheimer’s disease .

Synthetic Intermediates

1,2,4-Triazolo[4,3-b]pyridazine structures have been used as synthetic intermediates in the synthesis of other complex molecules . This is particularly important in the field of synthetic chemistry .

In Silico Pharmacokinetic Studies

1,2,4-Triazolo[4,3-b]pyridazine and its derivatives have been used in in silico pharmacokinetic and molecular modeling studies . These studies are crucial in the early stages of drug discovery and development .

Antimicrobial Agents

Many of 1,2,4-triazole rings, including 1,2,4-Triazolo[4,3-b]pyridazine, are found in a wide range of pharmaceutical drugs including antimicrobial agents .

Orientations Futures

Propriétés

IUPAC Name |

[1,2,4]triazolo[4,3-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4/c1-2-5-8-6-4-9(5)7-3-1/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRACHDVMKITFAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=CN2N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40341964 | |

| Record name | 1,2,4-Triazolo[4,3-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,4-Triazolo[4,3-b]pyridazine | |

CAS RN |

274-83-9 | |

| Record name | 1,2,4-Triazolo[4,3-b]pyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=274-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Triazolo[4,3-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.